6-O-肉桂酰赤芍酚

描述

Synthesis Analysis

The synthesis of compounds similar to 6-O-Cinnamoylcatalpol involves various strategies, including transition-metal-free oxidative cycloisomerization and decarboxylative cross-coupling reactions. For instance, the synthesis of 2-aryl 4-substituted quinolines from o-cinnamylanilines showcases a method that could potentially be adapted for 6-O-Cinnamoylcatalpol synthesis, highlighting the broad substrate scope and high yields achievable through these processes (Rehan, Hazra, & Ghorai, 2015). Similarly, the decarboxylative cross-coupling of cinnamic acids with sulfonylhydrazides under metal-free conditions presents an innovative approach for vinyl sulfone synthesis, demonstrating the versatility and efficiency of these methods (Cai et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to 6-O-Cinnamoylcatalpol has been characterized through various spectroscopic techniques. The crystal structure of 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-ones was determined by X-ray diffraction analysis, providing insights into the conformational and geometric aspects that could be relevant for understanding the structure of 6-O-Cinnamoylcatalpol (Zhou et al., 2014).

Chemical Reactions and Properties

Research on similar cinnamoyl compounds has explored their reactivity and chemical properties, such as the gas-phase reactions of trans-cinnamaldehyde with OH and NO3 radicals and O3, offering insights into the atmospheric reactivity and potential environmental impacts of these compounds (Smith et al., 1996). Additionally, studies on the ene reaction of nitrosocarbonyl mesitylene with cinnamyl alcohol highlight the synthetic utility and the formation of novel compounds through these reactions (Memeo et al., 2018).

Physical Properties Analysis

The physical properties of cinnamoyl-related compounds have been assessed through spectroscopic methods, including FT-IR, Laser-Raman, and DFT spectroscopic analysis. These studies provide detailed information on vibrational frequencies and molecular energies, which are crucial for understanding the physical characteristics of such compounds (Sert et al., 2014).

科学研究应用

抗炎活性:6-O-鬼臼酰赤芍酚(6-O-肉桂酰赤芍酚的衍生物)已被发现可以抑制促炎细胞因子。这是通过调节人单核细胞中的细胞外信号调节激酶和核因子-κB来实现的,表明在治疗炎症性疾病中具有潜在的应用 (乐等人,2015).

存在于多种植物物种中:研究已经确定了 6-O-肉桂酰赤芍酚的衍生物(如 10-(Z)-肉桂酰赤芍酚)在狸藻(Utricularia australis)和猪笼草(Pinguicula vulgaris)等植物中的存在。这些发现有助于我们了解这些植物的化学成分及其潜在药用价值 (达姆托夫特等人,1985).

从毛蕊花中分离:从毛蕊花(Verbascum cilicicum)的空中部分分离出各种 6-O-肉桂酰赤芍酚的衍生物。该研究有助于了解该植物的化学成分和潜在药用价值 (塔特利和阿克德米尔,2003).

抗真菌活性:从韦斯特林格灌木(Westringia fruticosa)和韦斯特林格柳枝(Westringia viminalis)中分离出肉桂酸酯赤芍酚(包括 6-O-肉桂酰赤芍酚的衍生物),发现它们对黄瓜梗孢菌(Cladosporium cucumerinum)具有抗真菌活性。这表明在抗真菌治疗中具有潜在的应用 (德拉尔等人,1996).

肿瘤细胞中的细胞毒性:一项关于 6-O-(3″, 4″-二-O-反式肉桂酰)-α-l-鼠李糖吡喃赤芍酚的研究发现,它对肿瘤细胞具有细胞毒性作用,诱导细胞周期停滞和凋亡。这表明其作为抗癌剂的潜力 (瓦辛库等人,2020).

安全和危害

属性

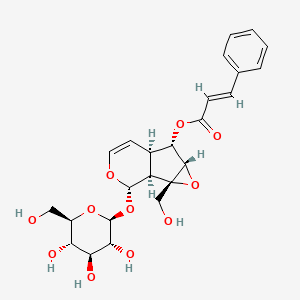

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O11/c25-10-14-17(28)18(29)19(30)23(32-14)34-22-16-13(8-9-31-22)20(21-24(16,11-26)35-21)33-15(27)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25-26,28-30H,10-11H2/b7-6+/t13-,14-,16-,17-,18+,19-,20+,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYHSWKTXMTFNF-NTLZGZQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-Cinnamoylcatalpol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。